molecular formula C16H15N3O4 B2633510 5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-50-0

5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B2633510
CAS RN: 1020978-50-0
M. Wt: 313.313
InChI Key: QVMIGFDFQXZUNV-UHFFFAOYSA-N
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Description

5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, also known as Cimigenol-3O-α-L-rhamnoside, is a natural compound that has been found to possess several biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Synthesis and Activity Studies

This compound, like its structural analogs, has been a subject of research mainly in the context of its synthesis and potential biological activities. Research has delved into the synthesis and evaluation of similar imidazo[4,5-b]pyridine derivatives for various biological activities, including tuberculostatic and antituberculotic activities. For instance, derivatives of imidazo[4,5-b]pyridine-1-carboxylic acid have shown low tuberculostatic activity in studies, highlighting the compound's relevance in medicinal chemistry research aimed at finding new treatments for tuberculosis (Bukowski, 1984) Synthesis and tuberculostatic activity of some derivatives of imidazo [4, 5-b]pyridine-1-carboxylic acid.

Experimental and Theoretical Studies

Further experimental and theoretical studies have explored the functionalization reactions of similar compounds, providing insights into the chemical properties and reaction mechanisms that could be applicable to the compound . For instance, reactions involving 1H-pyrazole-3-carboxylic acid and its derivatives have been investigated, resulting in the synthesis of various compounds, including a 3H-imidazo[4,5-b]pyridine derivative, offering a glimpse into the compound's synthetic versatility (Yıldırım et al., 2005) Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine.

Chemical Synthesis and Characterization

Chemical synthesis and characterization of related compounds have also been extensively studied. The synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids from 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one derivatives has been documented, reflecting the chemical flexibility and potential pharmacological applications of the core imidazo[4,5-b]pyridine structure (Smolyar et al., 2007) Synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids.

Vibrational Spectra and Molecular Structure Analysis

Vibrational spectra and molecular structure analyses of imidazo[4,5-b]pyridine and its derivatives, including NMR studies, offer deep insights into the compound's structural characteristics. Such studies help in understanding the electronic structure, tautomerism, and potential interactions with biological targets, which are crucial for the development of therapeutics (Lorenc et al., 2008) Vibrational spectra, X-ray and molecular structure of 1H- and 3H-imidazo[4,5-b]pyridine and their methyl derivatives: DFT quantum chemical calculations.

Mechanism of Action

properties

IUPAC Name

5-(2,3-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-8-17-13-10(16(20)21)7-11(19-15(13)18-8)9-5-4-6-12(22-2)14(9)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMIGFDFQXZUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=C(C(=CC=C3)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

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